4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-22(2,3)18-8-11-20(12-9-18)28(25,26)23-19-10-7-17-6-5-13-24(14-15-27-4)21(17)16-19/h7-12,16,23H,5-6,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYQSXZNFZMNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.49 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Research into the biological activity of this compound has revealed several potential mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against strains of Mycobacterium tuberculosis and Plasmodium falciparum, showing promising results in inhibiting bacterial growth and parasitic proliferation .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammation in various models. This suggests its utility in treating inflammatory diseases .
- Cytotoxicity : Evaluations have indicated that the compound possesses cytotoxic effects against certain cancer cell lines. Further studies are needed to elucidate the specific pathways involved in its anticancer activity .
Study on Antimicrobial Activity
In a study published by the National Institutes of Health, a series of compounds including this compound were tested for their activity against M. tuberculosis and P. falciparum. The results indicated that this compound had a significant inhibitory effect on both pathogens, with IC50 values comparable to existing treatments .
Anti-inflammatory Research
Another study investigated the anti-inflammatory properties of the compound using a mouse model of acute inflammation. The results demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 following administration of the compound .
In Vivo Studies
In vivo studies have confirmed the safety profile of this compound with no significant adverse effects reported at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The compound’s structural uniqueness lies in its combination of a sulfonamide linker, a tetrahydroquinoline core, and specific substituents. Below is a detailed comparison with similar compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
*Note: The molecular formula and weight of the target compound are inferred based on structural similarity to analogs in and .
Impact of Substituents on Properties
Acylated derivatives (e.g., cyclohexanecarbonyl in ) may enhance membrane permeability due to increased lipophilicity.
Benzene Ring Substituents: The tert-butyl group provides steric bulk and electron-donating effects, which can influence binding affinity to hydrophobic pockets in target proteins.
Linker Type :
- Sulfonamide vs. Benzamide : Sulfonamides (target compound and ) are stronger electron-withdrawing groups compared to benzamides (), which may impact hydrogen bonding and enzymatic inhibition profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
